![molecular formula C29H36O11 B194019 4|A-Hydroxy-10-DAB CAS No. 145533-34-2](/img/structure/B194019.png)
4|A-Hydroxy-10-DAB
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Overview
Description
4|A-Hydroxy-10-DAB is a chemical compound with the molecular formula C29H36O11 . It contains a total of 80 bonds, including 44 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, and 6 aromatic bonds . It also includes 1 four-membered ring, 3 six-membered rings, 2 eight-membered rings, 1 ten-membered ring, 1 twelve-membered ring, 1 aliphatic ester, 1 aromatic ester, and 1 aliphatic ketone .
Synthesis Analysis
The synthesis of this compound and related compounds has been a topic of research in the field of medicinal chemistry . One approach to improve the production of Taxol, a well-known anticancer drug, involves the use of 10-deacetylbaccatin III-10- O -acetyltransferase (DBAT) of Taxus towards 10-deacetyltaxol, a de-glycosylated derivative of 7-β-xylosyl-10-deacetyltaxol . This approach represents a promising environmentally friendly alternative for Taxol production from an abundant analogue .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a total of 76 atoms, including 36 Hydrogen atoms, 29 Carbon atoms, and 11 Oxygen atoms . It also contains a variety of bond types, including multiple bonds, rotatable bonds, double bonds, and aromatic bonds .
Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role in the synthesis of Taxol and related compounds . The catalytic efficiency of DBAT towards 10-deacetyltaxol can be improved using mutagenesis, leading to an increase in Taxol production .
Mechanism of Action
Action Environment:
Environmental factors, such as soil composition, climate, and yew tree growth conditions, influence 10-DAB production. Stability and efficacy depend on these factors.
References:
Advantages and Limitations for Lab Experiments
One of the major advantages of 4|A-Hydroxy-10-4|A-Hydroxy-10-DAB is its potency in inhibiting cancer cell growth. It has also been shown to have a low toxicity profile, making it a safe and effective tool for cancer research. However, one of the limitations of using 4|A-Hydroxy-10-4|A-Hydroxy-10-DAB in lab experiments is its high cost of synthesis, which can limit its availability for research purposes.
Future Directions
There are several future directions for the use of 4|A-Hydroxy-10-4|A-Hydroxy-10-DAB in scientific research. One potential application is its use in combination with other cancer drugs to enhance their efficacy. Another direction is the development of new analogs of 4|A-Hydroxy-10-4|A-Hydroxy-10-DAB with improved potency and selectivity for cancer cells. Additionally, research is ongoing to explore the potential of 4|A-Hydroxy-10-4|A-Hydroxy-10-DAB in other areas, such as neurodegenerative diseases and infectious diseases.
In conclusion, 4|A-Hydroxy-10-4|A-Hydroxy-10-DAB is a promising compound with potential applications in cancer research. Its synthesis method has been extensively studied and optimized, and its mechanism of action has been well-characterized. While there are limitations to its use in lab experiments, the future directions for research on 4|A-Hydroxy-10-4|A-Hydroxy-10-DAB are promising and offer exciting opportunities for the development of new cancer therapies.
Synthesis Methods
The synthesis of 4|A-Hydroxy-10-4|A-Hydroxy-10-DAB involves the modification of the 4|A-Hydroxy-10-DAB compound through a series of chemical reactions. The process involves the use of various chemical reagents and solvents to convert this compound into 4|A-Hydroxy-10-4|A-Hydroxy-10-DAB. The synthesis method has been extensively studied and optimized to produce high yields of the compound.
Scientific Research Applications
4|A-Hydroxy-10-4|A-Hydroxy-10-DAB has been extensively studied for its potential applications in cancer research. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death) in various types of cancer. Studies have also shown that it has the potential to overcome drug resistance in cancer cells, making it a valuable tool in cancer treatment.
properties
IUPAC Name |
[(1R,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4-acetyloxy-1,9,12,15,16-pentahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O11/c1-13-18-20(33)22(34)27(5)16(31)11-17-28(12-38-17,40-14(2)30)21(27)24(39-25(36)15-9-7-6-8-10-15)29(37,26(18,3)4)23(35)19(13)32/h6-10,16-17,19-21,23-24,31-33,35,37H,11-12H2,1-5H3/t16-,17+,19+,20+,21-,23-,24-,27+,28-,29+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZPZCTVRVPPAB-YZSQHPIKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415736 |
Source
|
Record name | 4|A-Hydroxy-10-DAB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
145533-34-2 |
Source
|
Record name | 4|A-Hydroxy-10-DAB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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